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Introduction to DAPCy and the Role of Cross-
Validation

Discriminant Analysis of Principal Components (DAPC) is a multivariate statistical method used
to identify and describe clusters of genetically related individuals.[1][2][3] It is a powerful tool for
inferring population structure from genetic markers like single nucleotide polymorphisms
(SNPs).[4][5] The methodology first employs Principal Component Analysis (PCA) to reduce
the dimensionality of the genetic data, transforming the correlated variables into a set of
uncorrelated principal components (PCs).[1][2] Subsequently, it applies Discriminant Analysis
(DA) to these PCs to maximize the separation between predefined or inferred groups.[2]

A critical step in DAPC is determining the optimal number of PCs to retain. Retaining too few
PCs may result in the loss of important genetic information, while retaining too many can lead
to overfitting, where the model captures random noise rather than the true population structure.
[2][5] This can result in a model that performs well on the sampled data but poorly on new,
unseen data.[2] Cross-validation is an essential technique to objectively select the optimal
number of PCs, thereby ensuring the robustness and predictive accuracy of the DAPC model.
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Cross-validation assesses a model's ability to generalize to an independent dataset.[8][9] In the
context of DAPC, this involves partitioning the data into a training set and a testing (or
validation) set.[7][8] The DAPC model is built on the training set using a specific number of
PCs, and its ability to correctly classify individuals in the testing set is evaluated.[1][7] This
process is repeated for a range of different numbers of retained PCs, and the number that
provides the best predictive performance is selected for the final analysis.[6][7]

Two primary software packages are used for DAPC, each with its own approach to cross-
validation: the R package adegenet and the Python package DAPCy.

Repeated Random Sub-sampling Cross-Validation (in
adegenet)

The adegenet package in R utilizes a repeated random sub-sampling or bootstrapping
approach for cross-validation, implemented in the xvalDapc function.[6] This method involves
repeatedly splitting the data, typically using 90% for the training set and 10% for the validation
set.[6][7] To ensure that all groups are represented in both sets, stratified sampling is used.[7]
The performance of the DAPC model for a given number of PCs is then averaged over many
replicates to provide a robust estimate of the prediction success.[6] The optimal number of PCs
is the one that minimizes the Mean Squared Error (MSE) or maximizes the proportion of
successful predictions.[6]

k-Fold Cross-Validation (in DAPCYy)

The DAPCy Python package, built on the scikit-learn library, offers several k-fold cross-
validation schemes, which are more computationally efficient for large datasets.[4][10][11] In k-
fold cross-validation, the dataset is divided into 'k' equal-sized folds.[12] The model is then
trained on k-1 folds and tested on the remaining fold. This process is repeated k times, with
each fold serving as the test set once.[12] The performance is then averaged across all k trials.
DAPCYy supports:

o Standard k-fold cross-validation: Randomly partitions the data into k folds.[10]

« Stratified k-fold cross-validation: Ensures that each fold has the same proportion of
individuals from each group as the original dataset, which is crucial for imbalanced datasets.
[10]
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e Leave-one-out cross-validation (LOOCV): An extreme case of k-fold cross-validation where k
is equal to the number of individuals. Each individual is used once as the test set.[10][13]

DAPCy employs a grid-search approach to automatically test a range of PC numbers and
identify the one with the highest classification accuracy.[10][14]

Experimental Protocols

Protocol 1: Cross-Validation using xvalDapc in R
(adegenet)

This protocol outlines the steps to determine the optimal number of PCs to retain in a DAPC
analysis using the adegenet package in R.

Methodology:

Load the necessary library and data:

» Perform the cross-validation: Run the xvalDapc function, specifying the genetic data, the
group assignments, and the range of PCs to test.

« Interpret the results: The output of xvalDapc includes a plot showing the mean successful
assignment per number of PCs retained. The number of PCs with the highest success rate
(or lowest root mean squared error) is considered optimal.[7]

Run the final DAPC with the optimal number of PCs:

Protocol 2: Grid Search Cross-Validation in Python
(DAPCYy)

This protocol describes how to find the optimal number of PCs using the grid search and cross-
validation functionality in the DAPCy Python package.

Methodology:
e Install and import the necessary libraries:

e Initialize the DAPCy object:
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» Retrieve and interpret the results: The best number of components and the corresponding
accuracy are stored in the DAPCy object.

 Fit the final DAPC model: The grid_search function automatically fits the final model with the
optimal number of PCs. You can access it for further analysis.

Data Presentation

The quantitative results from the cross-validation procedures can be summarized in tables for
easy comparison.

Table 1. Example Output from xvalDapc in adegenet

Number of PCs Mean Successful o Mean Squared
Retained Assignment (%) Standard Deviation Error (MSE)

5 75.2 3.1 0.248

10 88.9 2.5 0.111

15 94.1 1.8 0.059

20 95.3 15 0.047

25 95.1 1.6 0.049

30 94.8 1.7 0.052

The optimal number of PCs is 20, as it corresponds to the lowest Mean Squared Error.

Table 2. Example Output from Grid Search in DAPCy
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Standard Deviation of CV

Number of PCs Mean CV Accuracy
Accuracy

5 0.761 0.032
10 0.893 0.028
15 0.945 0.021
20 0.958 0.019
25 0.956 0.020
30 0.952 0.022

The optimal number of PCs is 20, achieving the highest mean cross-validation accuracy.

Visualizations

The following diagrams illustrate the workflows and logical relationships of the cross-validation
techniques in DAPC.
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Caption: Overall workflow of the Discriminant Analysis of Principal Components (DAPC).
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Caption: Workflow for xvalDapc in the R adegenet package.
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Caption: Workflow for k-fold cross-validation grid search in the DAPCy Python package.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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